17-Hydroxycyproterone acetate

説明

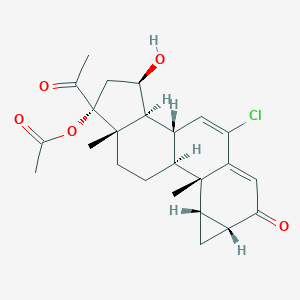

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1S,2S,3S,5R,11R,12S,13R,15R,16S)-15-acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO5/c1-11(26)24(30-12(2)27)10-20(29)21-14-8-18(25)17-9-19(28)13-7-16(13)23(17,4)15(14)5-6-22(21,24)3/h8-9,13-16,20-21,29H,5-7,10H2,1-4H3/t13-,14-,15+,16+,20-,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANPRDGABOKNQ-ORGXEYTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336997 | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-26-9 | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065423269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxycyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15.BETA.-HYDROXYCYPROTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54AF4JYT3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Pharmacodynamics in Research Models

Androgen Receptor (AR) Antagonism Research

The hallmark of cyproterone (B1669671) acetate's mechanism is its antagonism of the androgen receptor (AR). This action underlies its utility in research models studying androgen-dependent processes.

Cyproterone acetate (B1210297) functions as a potent competitive antagonist of the androgen receptor. wikipedia.orgwikiwand.com It directly competes with endogenous androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), for the ligand-binding domain (LBD) of the AR. wikipedia.orgdrugbank.comnih.gov This competitive inhibition prevents the receptor from being activated by its natural ligands.

Research demonstrates that CPA effectively displaces synthetic androgens like methyltrienolone (B1676529) (R1881) from both cytoplasmic and nuclear androgen receptors, showing a similar relative binding affinity for both receptor populations. nih.gov The antiandrogenic activity of CPA is considered moderate to potent. wikiwand.com

The molecular basis for this antagonism has been elucidated through structural biology. X-ray crystallography of the human AR LBD in complex with CPA reveals that the bulky 17α-acetate group of the molecule induces significant conformational changes upon binding. nih.govnih.gov This structural alteration, particularly the movement of the Leu-701 side chain and the displacement of a loop between helices 11 and 12, expands the binding cavity but ultimately prevents the receptor from adopting the specific conformation required for coactivator recruitment and subsequent transcriptional activation. nih.govnih.gov

Beyond simply blocking the binding site, cyproterone acetate has been shown to interfere with critical post-binding events in the androgen signaling cascade. A key aspect of its anti-androgenic mechanism is the inhibition of androgen receptor translocation from the cytoplasm to the nucleus. nih.govwisdomlib.org

In vivo and in vitro studies on rat prostate tissue have shown that while agonists like testosterone and R1881 promote the accumulation of androgen receptors in the nucleus, CPA prevents this nuclear translocation. nih.gov This inhibitory action occurs despite CPA's ability to bind to the receptor, suggesting that the CPA-AR complex is conformationally distinct and not competent for nuclear import. nih.gov This prevention of translocation is a crucial step in its ability to block androgen action. nih.gov Following binding, the CPA-induced conformational change in the AR not only hinders translocation but also impairs the receptor's ability to bind to androgen-response elements (AREs) on DNA, a necessary step for regulating target gene expression. wikipedia.orgmdpi.com

Competitive Receptor Binding Studies and Inhibition of Receptor Activation

Progesterone (B1679170) Receptor (PR) Agonism and Associated Regulatory Research

In addition to its antiandrogenic properties, cyproterone acetate is a highly potent progestogen, acting as an agonist at the progesterone receptor (PR). wikipedia.orgwikipedia.org This progestogenic activity is fundamental to some of its other pharmacological effects, notably its antigonadotropic action.

As a PR agonist, CPA mimics the action of progesterone. It is considered the most potent progestin within the 17α-hydroxyprogesterone derivative group. wikipedia.orgwikiwand.com Comparative studies of related compounds show that the acetate ester of 17α-hydroxyprogesterone (17-OHPA) is also a potent progestin, while 17α-hydroxyprogesterone caproate (17-OHPC) has a lower binding affinity for the PR, comparable to progesterone itself. nih.gov

The relative binding affinities of various progestins to different progesterone receptors have been quantified in research models, highlighting the high affinity of acetylated derivatives.

Table 1: Relative Binding Affinity (%) of Progestins to Progesterone Receptors (PR) Reference ligands (100%) were progesterone for PR.

| Compound | Human PR-A | Human PR-B | Rabbit Uterine PR |

|---|---|---|---|

| Progesterone | 100 | 100 | 100 |

| 17α-Hydroxyprogesterone | 1 | 1 | 3 |

| Hydroxyprogesterone caproate | 26 | 30 | 28 |

| Hydroxyprogesterone acetate | 38 | 46 | 115 |

Data sourced from scientific studies. nih.goviiab.me

Upon activation by an agonist like cyproterone acetate, the progesterone receptor undergoes a conformational change, dimerizes, and translocates into the nucleus. wikipedia.org Inside the nucleus, the activated PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the regulatory regions of target genes. wikipedia.orgnih.gov This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

The transcriptional activity of PR is complex, involving two main isoforms, PR-A and PR-B, which can regulate different sets of genes and are often co-expressed. nih.govconicet.gov.ar Progestin-mediated transcriptional regulation has been observed in various cell types. For example, in breast cancer cell lines, progestins can alter the expression of enzymes involved in local steroid metabolism, such as 17β-hydroxysteroid dehydrogenases, thereby influencing the cellular hormonal environment. diva-portal.org

Activation Dynamics and Cellular Regulatory Consequences

Antigonadotropic Effects in Preclinical Investigations

The potent progestogenic activity of cyproterone acetate is directly responsible for its significant antigonadotropic effects. wikipedia.orgwikipedia.org By activating progesterone receptors in the hypothalamus and pituitary gland, CPA exerts a strong negative feedback on the hypothalamic-pituitary-gonadal axis. nih.govnps.org.au

Table 2: Summary of Antigonadotropic and Hormonal Effects of Cyproterone Acetate (CPA) in Research Studies

| Parameter | Effect Observed | Finding | Source |

|---|---|---|---|

| Testosterone Levels (Men) | Suppression | Decreased by 50-70% with 5-10 mg/day. | wikiwand.com |

| Testosterone Levels (Men) | Suppression | Decreased by ~77% with 100 mg/day. | wikiwand.com |

| Estradiol (B170435) Levels (Men) | Suppression | Decreased by ~65% with 100 mg/day. | wikiwand.com |

| Basal Gonadotropin Levels | Decrease | Significant decrease in basal LH levels. | nih.gov |

| Stimulated Gonadotropin Levels | Partial Suppression | Response to LHRH test was not completely suppressed. | nih.gov |

Hypothalamo-Pituitary Axis Feedback Inhibition Research

17-Hydroxycyproterone acetate, a derivative of cyproterone acetate (CPA), exerts significant influence on the hypothalamo-pituitary axis, a critical regulatory system for hormone production. Research indicates that CPA, the parent compound, demonstrates a negative feedback effect on this axis. drugbank.comechemi.com This action involves the inhibition of luteinizing hormone (LH) secretion, which consequently leads to a reduction in the testicular production of testosterone. drugbank.com

Studies in male subjects have shown that oral administration of CPA leads to a significant suppression of both LH and follicle-stimulating hormone (FSH). nih.gov This antigonadotropic effect is a key aspect of its mechanism, directly impacting the synthesis of sex hormones. wikipedia.orgwikipedia.org The feedback inhibition is a central element in understanding how this compound and its related compounds modulate the endocrine system.

Impact on Endogenous Steroid Hormone Production in Experimental Systems

The inhibitory effects of this compound's parent compound, CPA, on the hypothalamo-pituitary axis translate directly to a decreased production of endogenous steroid hormones. In experimental models, CPA has been shown to significantly lower the circulating levels of several key hormones.

Research in healthy male subjects demonstrated that CPA administration resulted in a marked decrease in testosterone, dihydrotestosterone (DHT), 17-hydroxyprogesterone, and androstenedione (B190577) levels. nih.gov Specifically, testosterone levels were suppressed by as much as 73%, and DHT levels by 51%. nih.gov This substantial reduction in androgen production underscores the potent antiandrogenic activity of the compound. wikipedia.orgwikipedia.org Furthermore, CPA has been noted to weakly inhibit steroidogenesis enzymes such as 3β-hydroxysteroid dehydrogenase and 21-hydroxylase, contributing to the reduced production of adrenal cortisol and corticosterone. wikipedia.org The primary active metabolite, 15β-hydroxycyproterone acetate, retains this antiandrogenic activity. drugbank.com

| Hormone | Mean Suppression (%) | Reference |

| Luteinizing Hormone (LH) | 39% | nih.gov |

| Follicle-Stimulating Hormone (FSH) | 66% | nih.gov |

| Testosterone (T) | 73% | nih.gov |

| Dihydrotestosterone (DT) | 51% | nih.gov |

| 17-Hydroxyprogesterone (17-P) | 59% | nih.gov |

| Androstenedione (A) | 30% | nih.gov |

Glucocorticoid Receptor (GR) Interactions in Research Models

Agonistic Properties and Receptor Activation Studies

This compound's interactions with the glucocorticoid receptor (GR) are complex, with studies indicating it can act as a weak partial agonist. wikipedia.orgwikipedia.org Research has identified cyproterone acetate as a compound that binds to the GR. nih.gov While some studies characterize it as a competitive antagonist of the potent glucocorticoid dexamethasone (B1670325) with no intrinsic transactivating properties in certain cell lines like rat hepatocytes, others suggest it possesses weak glucocorticoid-like effects. wikipedia.orgnih.gov

In animal models, CPA has been shown to suppress the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and decrease the production of corticosteroids by the adrenal glands, which is indicative of glucocorticoid activity. wikipedia.org However, it's important to note that CPA does not elicit all the typical effects of glucocorticoids, such as anti-inflammatory responses in some animal studies. wikipedia.org The binding affinity of cyproterone for the GR has been reported to be in the nanomolar range. nih.gov The term "selective glucocorticoid receptor agonists (SEGRAs)" has been used to describe compounds that can activate specific GR mechanisms, and while not explicitly classifying CPA as such, the concept of differential receptor modulation is relevant. dovepress.com

Modulation of Adrenocortical Function in Preclinical Studies

Preclinical research has demonstrated that cyproterone acetate can modulate adrenocortical function. Studies in children with precocious puberty treated with CPA showed markedly depressed plasma cortisol concentrations and an abolished diurnal cortisol rhythm. nih.gov This suggests an inhibitory effect on cortisol secretion at the adrenal level. nih.gov

Furthermore, investigations into the effects of CPA on adrenal function in men revealed that while there was significant individual variation, the compound could lead to changes in cortisol levels. nih.gov The results from these studies suggest a twofold mechanism for adrenocortical insufficiency: inhibition of cortisol secretion by the adrenal glands themselves and inhibition of ACTH secretion at the hypothalamic-pituitary level. nih.gov Two months after stopping CPA treatment, adrenocortical function showed significant improvement. nih.gov

Direct Cellular and Transcriptional Modulations in Research Models

Antiproliferative Mechanisms in Androgen-Sensitive Cellular Systems

The primary mechanism by which this compound and its parent compound, cyproterone acetate, exert antiproliferative effects in androgen-sensitive cellular systems is through competitive antagonism of the androgen receptor (AR). drugbank.comwikipedia.org By blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, CPA prevents the activation of genes that promote cell proliferation in tissues such as the prostate. wikipedia.orgwikipedia.org

Gene Expression Regulation (e.g., Acid Phosphatase, Prostate-Specific Antigen, 5-α-Reductase, Collagenase)

This compound, specifically its major active metabolite form 15β-hydroxycyproterone acetate (15β-OH-CPA), exerts its influence within biological systems through complex molecular mechanisms, including the regulation of gene expression. drugbank.comwikipedia.orgnih.gov Research, primarily utilizing the parent compound cyproterone acetate (CPA), has explored its effects on the expression of several key genes. The metabolite, 15β-OH-CPA, is formed in the liver via the CYP3A4 enzyme and circulates at approximately twice the concentration of the parent compound during therapy. wikipedia.orgwikipedia.org It retains similar or even greater antiandrogenic activity compared to CPA, but with significantly reduced progestational effects. drugbank.comwikipedia.org The following sections detail the research findings on how the compound influences the gene expression of acid phosphatase, prostate-specific antigen, 5-α-reductase, and collagenase in various research models.

Acid Phosphatase

The parent compound, cyproterone acetate, has been noted to have an effect on prostatic acid phosphatase (PAP) levels. amazonaws.com However, detailed studies elucidating the specific mechanisms by which this compound regulates the gene expression of acid phosphatase are not extensively detailed in the available research. Acid phosphatases are a group of enzymes that are studied as markers in various conditions, but the direct regulatory link at the gene level with this compound requires further investigation. nih.govnih.gov

Prostate-Specific Antigen (PSA)

The regulation of the prostate-specific antigen (PSA) gene by cyproterone acetate (CPA) is multifaceted and appears to be highly dependent on the specific cellular context and receptor status.

In the human prostatic adenocarcinoma cell line, LNCaP, which contains a mutated androgen receptor, CPA demonstrated an unexpected ability to induce PSA glycoprotein (B1211001) expression. nih.gov This paradoxical effect contrasts with its typical antiandrogenic function. The study correlated this response with the altered steroid binding specificity of the mutated receptor in these cells. nih.gov

Conversely, in the T-47D breast carcinoma cell line, CPA was found to strongly up-regulate the PSA gene. nih.gov This stimulation was observed at concentrations as low as 10⁻¹⁰ M. The research suggests that this effect is mediated through the progesterone receptor, highlighting the compound's progestational activity. nih.gov Evidence indicated that the PSA gene could be regulated independently by the progesterone and androgen receptors. nih.gov For instance, the progestin norgestimate, which does not bind to the androgen receptor, also up-regulated the PSA gene, and this effect was blocked by the antiprogestin mifepristone. nih.gov

Table 1: Research Findings on the Regulation of Prostate-Specific Antigen (PSA) by Cyproterone Acetate

| Research Model | Key Finding | Implied Mechanism of Action | Citation |

|---|---|---|---|

| LNCaP Human Prostatic Adenocarcinoma Cells | Induced the expression of PSA glycoprotein. | Agonistic activity on a mutated androgen receptor with altered steroid binding specificity. | nih.gov |

| T-47D Human Breast Carcinoma Cells | Up-regulated PSA gene expression at concentrations as low as 10⁻¹⁰ M. | Activation of the progesterone receptor, independent of the androgen receptor. | nih.gov |

5-α-Reductase

The effect of cyproterone acetate on 5-α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone, is a subject of some debate. Evidence regarding a direct inhibitory effect on the enzyme is sparse and has been conflicting. wikipedia.org Some sources suggest a slight inhibitory action, while most studies indicate that any inhibition of 5-α-reductase by CPA is not significant. wikipedia.orgen-academic.com Research into the expression of 5-α-reductase isoforms in prostate epithelial cells has identified both type 1 and type 2 isoforms as being present, but these studies did not specifically investigate regulation by this compound. nih.gov The primary mechanism of the compound remains its action as an androgen receptor antagonist rather than a potent regulator of 5-α-reductase gene expression or activity. drugbank.comwikipedia.org

Collagenase

Based on available scientific literature, there are no specific research findings that detail the effects of this compound on the gene expression or activity of collagenase. Studies on collagenase focus on its role in connective tissue degradation and its activation by other enzymes like stromelysin, without reference to this particular compound. nih.govsciencellonline.com

Metabolism and Biotransformation Pathways in Research

Metabolic Conversion of Cyproterone (B1669671) Acetate (B1210297) (CPA)

The metabolic journey of CPA involves several key transformations, with hydroxylation and conjugation being the principal routes of biotransformation. These processes are mediated by specific enzyme systems within the liver, leading to the generation of both active and inactive metabolites.

The principal product of CYP3A4-mediated hydroxylation of CPA is 15β-hydroxycyproterone acetate (15β-OH-CPA). wikipedia.orgdrugbank.comwikipedia.orgwikiwand.comwikipedia.orglabriva.com This compound is recognized as the major and single most important active metabolite of CPA. wikipedia.orgwikipedia.orgwikiwand.comstandardofcare.com In fact, during treatment with CPA, the circulating levels of 15β-OH-CPA are found to be approximately twice as high as those of the parent compound, CPA itself. wikipedia.org The characterization of 15β-OH-CPA has been confirmed through various analytical techniques, including thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The formation of this metabolite is a consistent finding across different species, including dogs, monkeys, and humans. nih.gov

Besides the major metabolite, 15β-OH-CPA, the metabolism of cyproterone acetate also yields other, less abundant metabolites. wikipedia.org One of these is cyproterone, which is formed through the hydrolysis of the acetate ester group of CPA. wikipedia.org Acetic acid is the other product of this hydrolysis reaction. wikipedia.org However, it is important to note that CPA is not extensively hydrolyzed, and a significant portion of its pharmacological activity is attributed to the unchanged parent compound.

Characterization of 15β-Hydroxycyproterone Acetate (17-Hydroxycyproterone Acetate) as the Major Active Metabolite

Comparative Biological Activities of Metabolites

The major metabolite, 15β-hydroxycyproterone acetate, retains significant antiandrogenic activity, comparable to or even greater than that of the parent compound, cyproterone acetate. wikipedia.org This means it effectively blocks the action of androgens, the male sex hormones. However, its progestogenic activity, the ability to mimic the effects of progesterone (B1679170), is markedly reduced, being only about 10% of that of CPA. wikipedia.orgwikiwand.comwikipedia.org This differential activity is significant, as the potent progestogenic effects of CPA contribute to its antigonadotropic action, which suppresses the production of sex hormones. wikipedia.org The reduced progestogenic activity of the main metabolite suggests that the parent compound is the primary contributor to this aspect of its therapeutic action.

| Compound | Antiandrogenic Activity | Progestogenic Activity |

| Cyproterone Acetate (CPA) | Moderately Potent wikipedia.org | Highly Potent wikipedia.org |

| 15β-Hydroxycyproterone Acetate | Similar to or greater than CPA wikipedia.org | ~10% of CPA wikipedia.orgwikiwand.comwikipedia.org |

| Cyproterone | Approximately one-third the potency of CPA wikipedia.org | Devoid of activity wikipedia.org |

Both cyproterone acetate and its major metabolite, 15β-hydroxycyproterone acetate, have been shown to possess weak glucocorticoid activity. wikipedia.orgwikipedia.org Glucocorticoids are a class of steroid hormones that have various metabolic and anti-inflammatory effects. Studies in mice have suggested that CPA has approximately one-fifth the glucocorticoid potency of prednisone. wikipedia.org In humans, the glucocorticoid effects of CPA appear to be less significant than in animals. wikipedia.org However, at very high doses, CPA can exert weak cortisol-like effects by activating the glucocorticoid receptor. wikipedia.orgwikiwand.com This can lead to a reduction in ACTH and cortisol levels and, upon discontinuation, may cause temporary adrenal insufficiency. wikipedia.org Research in women treated for hirsutism with high doses of CPA found no significant adverse effects on glucocorticoid secretion, with urinary cortisol excretion remaining within the normal range. nih.gov

Differential Antiandrogenic and Progestogenic Activities

Elimination Pathways in Experimental Systems

Research in experimental models has delineated the primary routes through which cyproterone acetate and its metabolites, including 15β-OH-CPA, are eliminated from the body. The elimination process is predominantly through the feces, with a smaller portion excreted via urine. wikipedia.org Studies have shown that approximately 60% of the administered dose of the parent compound is excreted in the feces, while about 33% is found in the urine within 72 hours. labriva.comaapharma.ca

The metabolites are eliminated from plasma at a rate characterized by a half-life of approximately 1.7 days. sahpra.org.za Specifically for 15β-OH-CPA, its elimination half-life following oral administration of the parent compound is about 2.6 days. wikipedia.org In terms of their chemical form, metabolites are mainly excreted in the urine as unconjugated forms, whereas in the bile, which contributes to fecal excretion, they are primarily in the form of glucuronidated metabolites. aapharma.cae-lactancia.org The rate-limiting step for the metabolization of cyproterone acetate and the subsequent excretion of its metabolites appears to be the transfer of the parent compound from the tissues. oup.com

| Parameter | Finding | Source |

|---|---|---|

| Primary Excretion Route | Feces (~60%) | labriva.come-lactancia.org |

| Secondary Excretion Route | Urine (~33%) | labriva.come-lactancia.org |

| Form in Urine | Mainly unconjugated metabolites | aapharma.cae-lactancia.org |

| Form in Bile (Feces) | Mainly glucuronidated metabolites | aapharma.cae-lactancia.org |

| Metabolite Elimination Half-Life (Plasma) | ~1.7 days | sahpra.org.za |

| 15β-OH-CPA Half-Life (Oral Admin. of Parent) | ~2.6 days | wikipedia.org |

Tissue Distribution Studies in Preclinical Models

Preclinical studies using various animal models have provided insights into the tissue distribution of cyproterone acetate and its metabolites. Due to the lipophilic (fat-soluble) nature of cyproterone acetate, both the parent compound and its primary metabolite, 15β-OH-CPA, are taken up and concentrated in the liver and fatty tissues across different animal species. e-lactancia.org This extensive tissue distribution is evidenced by the rapid decrease in plasma levels of the compound and its metabolites within the first 24 hours following administration. labriva.come-lactancia.org

Pharmacokinetic studies in animal models, including rats, rabbits, dogs, and monkeys, have confirmed that both cyproterone acetate and 15β-OH-CPA are present in the tissues as well as in the plasma. e-lactancia.org In rats, the elimination half-life of cyproterone acetate from the liver has been measured to be approximately 11 hours. nih.gov Further research in rats demonstrated a selective effect on androgen-dependent tissues. Following administration of radiolabeled testosterone (B1683101) and cyproterone acetate, a significant decrease in radioactivity was observed in the ventral prostate, while no significant changes were noted in the liver, muscle, or plasma. oup.com This suggests that the anti-androgenic effect may be related to the inhibition of androgen uptake in specific target tissues. oup.com

| Tissue/Fluid | Distribution Finding | Animal Model | Source |

|---|---|---|---|

| Liver | Concentrated site of parent compound and 15β-OH-CPA | Various species | e-lactancia.org |

| Fatty Tissues | Concentrated site of parent compound and 15β-OH-CPA | Various species | e-lactancia.org |

| Plasma | Contains both parent compound and 15β-OH-CPA; levels decrease rapidly due to tissue uptake | Various species | labriva.come-lactancia.org |

| Ventral Prostate | Significantly decreased uptake of testosterone-derived radioactivity in the presence of cyproterone acetate | Rat | oup.com |

Structure Activity Relationship Sar Investigations

Essential Steroidal Core and Substituent Influences on Activity

The foundation of 17-hydroxycyproterone acetate's activity lies in its pregnane (B1235032) steroid skeleton, a C21 steroid structure. This core provides the necessary framework for interaction with steroid hormone receptors. However, it is the specific substituents attached to this core that fine-tune its biological profile, conferring potent antiandrogenic and progestational activities.

Impact of Specific Structural Modifications on Receptor Interactions

17-Hydroxylation and Acetylation Effects

The journey from progesterone (B1679170) to a potent oral progestin and antiandrogen involves critical modifications at the C-17 position. The introduction of a hydroxyl group at the 17α-position of progesterone results in 17α-hydroxyprogesterone, a compound largely devoid of progestational activity. tandfonline.comnih.gov This loss of activity highlights the sensitivity of the progesterone receptor to substitutions at this position.

However, the subsequent acetylation of this 17α-hydroxyl group to form an acetoxy group dramatically reverses this effect, restoring and even enhancing progestational activity. tandfonline.comtandfonline.com This acetylation is a key structural feature that confers oral potency to this class of steroids, likely by protecting the molecule from rapid metabolism. In the case of cyproterone (B1669671) acetate (B1210297), the 17α-acetoxy group is essential for its potent progestational and antiandrogenic effects. wikipedia.org

Role of the 6-Chloro Group

The introduction of a chlorine atom at the C-6 position is another pivotal modification in the structure of cyproterone acetate. This substitution significantly enhances the compound's progestational and antiandrogenic potency. The 6-chloro group is thought to inhibit the metabolic degradation of the steroid, thereby increasing its bioavailability and duration of action.

This structural feature, in conjunction with the double bond between carbons 6 and 7, distinguishes cyproterone acetate and related compounds like chlormadinone (B195047) acetate from other progestins such as medroxyprogesterone (B1676146) acetate. nih.gov The presence of the 6-chloro substituent is a defining characteristic that contributes to the high potency of cyproterone acetate as an antiandrogen. tandfonline.com

Significance of the 1α,2α-Methylene Cyclopropane (B1198618) Moiety

A unique structural feature of cyproterone acetate is the presence of a 1α,2α-methylene cyclopropane ring fused to the A-ring of the steroid nucleus. wikipedia.orgwikipedia.org This moiety significantly contributes to the compound's potent antiandrogenic activity. scispace.comkarger.comgoogle.com The introduction of this cyclopropane ring alters the conformation of the A-ring, which in turn influences how the molecule binds to the androgen receptor.

This modification is a key differentiator between cyproterone acetate and chlormadinone acetate, with the former exhibiting stronger antiandrogenic effects. nih.gov The 1α,2α-methylene group is a critical component for achieving the high level of antiandrogenicity that makes cyproterone acetate a clinically effective agent for treating androgen-dependent conditions. nih.govresearcher.life

Influence of Double Bond Configuration and Unsaturation

The Δ⁴-3-keto configuration in the A-ring is a common structural motif in hormonally active steroids and is important for binding to both the progesterone and androgen receptors. nih.gov The addition of the Δ⁶ double bond further enhances the progestational activity and is a key feature of several potent progestins, including cyproterone acetate, chlormadinone acetate, and megestrol (B1676162) acetate. nih.gov

Comparative SAR Analysis with Related Steroids

The structure-activity relationships of cyproterone acetate can be further understood by comparing it with structurally related steroids.

| Compound | Key Structural Differences from Cyproterone Acetate | Impact on Activity |

| Chlormadinone Acetate | Lacks the 1α,2α-methylene cyclopropane ring. | Possesses progestational and antiandrogenic activity, but is a less potent antiandrogen than cyproterone acetate. nih.gov |

| Megestrol Acetate | Has a 6-methyl group instead of a 6-chloro group and lacks the 1α,2α-methylene ring. | Potent progestin with some antiandrogenic activity, but less pronounced than cyproterone acetate. nih.govnih.gov |

| Medroxyprogesterone Acetate | Has a 6α-methyl group and a saturated A-ring (no Δ⁶ double bond). | Potent progestin with weaker antiandrogenic and some androgenic effects. nih.gov |

| 17α-Hydroxyprogesterone | Lacks the 17α-acetoxy, 6-chloro, and 1α,2α-methylene groups, and the Δ⁶ double bond. | Serves as the precursor but has minimal progestational activity. tandfonline.comnih.gov |

This comparative analysis underscores the critical role of the 1α,2α-methylene ring and the 6-chloro substituent in conferring the potent antiandrogenic activity that is characteristic of cyproterone acetate. While all the listed compounds share the 17α-acetoxyprogesterone backbone, these specific modifications are the primary determinants of their distinct pharmacological profiles.

Analysis of 17α-Hydroxyprogesterone Derivatives (e.g., Chlormadinone Acetate, Medroxyprogesterone Acetate, Hydroxyprogesterone Caproate)

The parent molecule, 17α-hydroxyprogesterone (17-OHP), is an endogenous steroid and a key intermediate in the biosynthesis of other steroids. ebi.ac.uk However, it possesses only weak progestogenic activity and negligible affinity for the progesterone receptor. nih.govnih.gov A critical discovery in the development of synthetic progestins was that esterification of the 17α-hydroxyl group dramatically enhances progestational activity. tandfonline.com Specifically, the creation of 17α-acetoxyprogesterone (hydroxyprogesterone acetate) results in a compound with significantly increased progestational effects. tandfonline.comtandfonline.com This molecule serves as the foundational structure for several potent synthetic progestins, including cyproterone acetate, chlormadinone acetate, and medroxyprogesterone acetate. researchgate.net

Manipulation of the 17α-hydroxyprogesterone acetate backbone at the C6 position and the A-ring leads to derivatives with distinct hormonal profiles:

Chlormadinone Acetate (CMA) : This derivative is characterized by the introduction of a chlorine atom at the C6 position and a double bond between C6 and C7 (a 6-dehydro modification). wikiwand.com These changes result in a compound with high progestational activity. tandfonline.com Like cyproterone acetate, it also exhibits anti-androgenic properties, though it acts as a weak partial agonist at the androgen receptor rather than a pure antagonist. wikiwand.com

Medroxyprogesterone Acetate (MPA) : The addition of a methyl group at the 6α-position of the 17α-hydroxyprogesterone acetate structure yields MPA. tandfonline.comphysiology.org This modification significantly potentiates its progestational activity. tandfonline.com MPA is also known to bind to the glucocorticoid receptor, where it can act as an agonist, stimulating the expression of GR-responsive genes. physiology.org

Hydroxyprogesterone Caproate (OHPC) : Unlike the acetate derivatives modified at C6, OHPC is an ester of 17α-hydroxyprogesterone with a longer hexanoate (B1226103) (caproate) chain at the C17α position. wikipedia.org This structural difference primarily impacts its pharmacokinetics, providing a much longer duration of action. wikipedia.org Pharmacologically, it is considered a pure progestogen, selectively targeting the progesterone receptor with minimal to no androgenic, antiandrogenic, or glucocorticoid activity. wikipedia.org Its binding affinity for the progesterone receptor is notably lower than that of progesterone itself. nih.gov

The following table summarizes the key structural differences and resulting hormonal activities of these derivatives.

| Compound | Key Structural Modifications from 17α-Hydroxyprogesterone | Primary Hormonal Activities |

| Chlormadinone Acetate | 17α-acetate ester, 6-chloro, Δ⁶ double bond | Potent Progestational, Anti-androgenic (Weak Partial AR Agonist) tandfonline.comwikiwand.com |

| Medroxyprogesterone Acetate | 17α-acetate ester, 6α-methyl | Potent Progestational, Weak Glucocorticoid tandfonline.comphysiology.org |

| Hydroxyprogesterone Caproate | 17α-caproate ester | Pure Progestational wikipedia.org |

| Cyproterone Acetate (for comparison) | 17α-acetate ester, 6-chloro, Δ⁶ double bond, 1α,2α-methylene group | Potent Progestational, Potent Anti-androgenic (AR Antagonist), Weak Glucocorticoid Antagonist nih.govdrugbank.comnih.gov |

Elucidation of Structural Determinants for Selective Androgen, Progesterone, and Glucocorticoid Receptor Binding

The selectivity of this compound for the androgen, progesterone, and glucocorticoid receptors is governed by specific structural features that facilitate or hinder its binding within the ligand-binding pockets (LBP) of these receptors.

Androgen Receptor (AR) Binding: The potent anti-androgenic activity of cyproterone acetate is its most defining characteristic. This is primarily attributed to its bulky structure, which acts as a competitive antagonist at the androgen receptor. drugbank.com X-ray crystallography studies of the AR ligand-binding domain complexed with cyproterone acetate reveal several key determinants:

17α-Acetate Group : This bulky substituent is a critical structural feature for anti-androgenicity. It induces a significant conformational change within the AR LBP. Specifically, the bulk of the acetate group causes the displacement of the Leu-701 side chain, leading to a partial unfolding of helix 11 and a shift in the loop between helices 11 and 12. nih.govrcsb.org This structural rearrangement expands the binding cavity, a characteristic feature of AR antagonists. nih.gov

1α,2α-Methylene Group : This cyclopropane ring fused to the A-ring of the steroid further increases the molecule's bulk, contributing to its antagonistic profile. wikiwand.com

Progesterone Receptor (PR) Binding: In contrast to its effect on the AR, cyproterone acetate acts as a potent agonist at the progesterone receptor. nih.gov The structural requirements for high-affinity PR binding differ significantly from those for AR antagonism.

17α-Acetoxy Group : While the simple 17α-hydroxylation of progesterone drastically reduces PR binding and activity, the subsequent acetylation to form the 17α-acetoxy group restores and significantly enhances progestational activity. nih.govtandfonline.com This group is a key feature for potent PR agonism in this class of steroids.

Glucocorticoid Receptor (GR) Binding: Cyproterone acetate and related 17α-hydroxyprogesterone derivatives generally exhibit weak affinity for the glucocorticoid receptor, where they typically act as antagonists or partial agonists. wikiwand.comnih.gov

17α-Acetate Group : Similar to its interaction with the AR, the bulky 17α-acetate group plays a role in its interaction with the GR. The ability of the GR's ligand-binding pocket to accommodate this group without significant disruption of the receptor's active conformation is a key determinant of the resulting biological activity. nih.gov In the wild-type GR, cyproterone acetate acts as an antagonist. However, mutations that reduce the bulk in the binding pocket can convert it into a potent agonist, highlighting the critical role of steric hindrance in defining its activity. nih.gov

The table below outlines the structural features of this compound and their influence on receptor binding selectivity.

| Structural Feature of this compound | Influence on Androgen Receptor (AR) Binding | Influence on Progesterone Receptor (PR) Binding | Influence on Glucocorticoid Receptor (GR) Binding |

| 17α-Acetate Group | Induces conformational change, leading to antagonism. nih.govrcsb.org | Critical for potent agonist activity. tandfonline.com | Steric bulk contributes to weak antagonist activity. nih.gov |

| 1α,2α-Methylene Group | Adds bulk, contributing to the antagonist profile. wikiwand.com | Tolerated and contributes to high potency. | Contributes to overall molecular shape and weak binding. |

| 6-Chloro and Δ⁶ Double Bond | Fits into a hydrophobic pocket, enhancing binding. nih.gov | Enhances potent agonist activity. tandfonline.com | Contributes to overall molecular shape and weak binding. |

Preclinical Research Models and in Vitro Systems for Mechanistic Elucidation

Cellular and Tissue-Based Models for Molecular Studies

In vitro models provide a controlled environment to dissect the specific molecular interactions and cellular responses to cyproterone (B1669671) acetate (B1210297).

Androgen-sensitive cell lines are fundamental tools for studying the antiandrogenic properties of cyproterone acetate. Prostatic carcinoma cells, which are often dependent on androgens for growth, serve as a key model. nih.gov In these cells, cyproterone acetate competes with androgens like dihydrotestosterone (B1667394) for binding to the androgen receptor (AR). e-lactancia.org This binding prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive cell proliferation. nih.gov

Studies using rat prostatic tissue have demonstrated that cyproterone acetate binds with high affinity to cytosolic androgen receptors. nih.gov Furthermore, it promotes the translocation of the receptor-CPA complex into the nucleus. nih.gov However, unlike natural androgens, this translocation does not lead to the replenishment of androgen receptors, highlighting a key aspect of its antagonistic action. nih.gov In some mutated prostate cancer cells, a paradoxical effect can occur where cyproterone acetate may activate, rather than inhibit, the altered androgen receptors. wikipedia.org

| Cell Line Type | Application in CPA Research | Key Findings |

| Prostatic Carcinoma Cells | Investigating antiandrogenic effects and mechanism of action. | CPA binds to the androgen receptor, inhibiting androgen-induced cell growth. nih.gov |

| Rat Prostatic Tissue | Studying receptor binding and nuclear translocation. | CPA binds with high affinity to androgen receptors and promotes nuclear translocation without receptor replenishment. nih.gov |

Hepatocyte models are critical for understanding the metabolism and potential genotoxicity of cyproterone acetate. Studies using primary cultures of both rat and human hepatocytes have been instrumental in this area. researchgate.net Research has shown that hepatocytes have the capacity to metabolize cyproterone acetate into reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. researchgate.netnih.gov

The formation of these DNA adducts has been demonstrated in both rat and human liver cells, indicating that this is not a species-specific phenomenon. researchgate.net Specifically, experiments with hepatocytes from female rats showed that cyproterone acetate induces DNA damage, leading to the formation of DNA adducts and triggering DNA repair mechanisms. researchgate.net The major metabolite of CPA is 15β-hydroxycyproterone acetate, which is formed primarily by the enzyme CYP3A4. nih.govwikipedia.org This metabolite retains antiandrogenic activity but has significantly reduced progestogenic potency compared to the parent compound. wikipedia.orgimrpress.com

| Hepatocyte Model | Focus of Study | Significant Observations |

| Primary Rat Hepatocytes | Metabolism and Genotoxicity | CPA is metabolized to intermediates that form DNA adducts, particularly in female rats, inducing DNA repair. researchgate.netnih.gov |

| Primary Human Hepatocytes | Metabolic Activation and DNA Adducts | Human liver cells can activate CPA to genotoxic intermediates, leading to DNA adduct formation. researchgate.net |

Specialized cellular systems, such as those derived from the pilosebaceous unit (hair follicle and sebaceous gland), are used to study the effects of cyproterone acetate on skin-related androgen-dependent conditions. fu-berlin.denih.gov Sebaceous glands, which are responsible for sebum production, are highly sensitive to androgens. mhmedical.com Models using micro-dissected human sebaceous glands allow for the investigation of potential modulators of sebogenesis. cutech.it

In these systems, the antiandrogenic activity of cyproterone acetate can be assessed by its ability to counteract the stimulatory effects of androgens on sebocyte proliferation and lipid production. qima-lifesciences.com These models are more representative of the in-vivo situation compared to simple cell lines as they preserve the complex organization and metabolism of the entire gland. cutech.it

Hepatocyte Models (e.g., Primary Rat and Human Hepatocytes) for Metabolic and DNA Adduct Studies

Animal Models for Pharmacological and Biological Effect Assessments

Animal models are indispensable for evaluating the systemic pharmacological and biological effects of cyproterone acetate in a living organism.

Rodent models have been widely used to characterize the antiandrogenic and progestogenic activities of cyproterone acetate. In studies involving the rat ventral prostate, a classic androgen-dependent organ, cyproterone acetate effectively inhibits the growth-promoting effects of testosterone (B1683101). wikipedia.org This is a standard assay for quantifying antiandrogenic potency. wikipedia.org

Castrated immature rats are also used to assess the compound's effects in an androgen-deprived environment. nih.gov Studies in adult male rats and mice have been crucial in understanding the broader physiological consequences of cyproterone acetate administration, including its effects on the hypothalamic-pituitary-gonadal axis and its potential for liver tumor formation in long-term, high-dose studies. researchgate.net

| Rodent Model | Purpose of Study | Key Research Findings |

| Rat Ventral Prostate | Assessment of antiandrogenic activity. | CPA dose-dependently inhibits testosterone-induced growth of the prostate. wikipedia.org |

| Castrated Rats | Evaluation of CPA's actions in an androgen-deprived state. | In vivo administration promoted the translocation of the androgen receptor-CPA complex to the nucleus. nih.gov |

| Adult Male Rats and Mice | Long-term biological effects. | High doses of CPA are associated with liver tumor development in rats. researchgate.net |

The in vivo assessment of cyproterone acetate's potency is conducted through various bioassays in animal models. The antiandrogenic potency is often measured by the degree of inhibition of the weight of androgen-sensitive organs, such as the ventral prostate and seminal vesicles, in castrated, testosterone-treated rodents. wikipedia.org

Biocatalytic Systems for Research Production and Transformation

The imperative to synthesize and characterize metabolites of xenobiotics, such as the synthetic steroid 17-Hydroxycyproterone acetate, for preclinical and clinical assessment has driven the development of innovative biocatalytic systems. These platforms offer a green and efficient alternative to traditional chemical synthesis, which is often fraught with challenges related to regioselectivity and stereoselectivity. Among the most promising approaches is the use of whole-cell biocatalysts, which harness the enzymatic machinery of microorganisms to perform complex chemical transformations.

A notable example of microbial biotransformation is the use of the bacterium Bacillus megaterium as a host for the heterologous expression of cytochrome P450 enzymes. Specifically, the expression of CYP106A2, a cytochrome P450 monooxygenase originally from Bacillus megaterium ATCC 13368, has been instrumental in the synthesis of hydroxylated steroid metabolites. drugbank.comresearchgate.net This system has been effectively employed for the conversion of cyproterone acetate, a synthetic testosterone derivative, into its primary human metabolite, 15β-hydroxycyproterone acetate, which is also known as this compound. drugbank.comnih.govuni-saarland.de

The use of a Bacillus megaterium whole-cell system overexpressing CYP106A2 has enabled the production of sufficient quantities of 15β-hydroxycyproterone acetate for comprehensive structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. drugbank.com This biocatalytic approach has proven to be a robust method for generating this pharmaceutically relevant compound, which exhibits retained antiandrogenic activity with significantly reduced progestogenic properties compared to the parent compound, cyproterone acetate. drugbank.com

Process development and optimization have been key focuses of research in this area. Studies have demonstrated the successful scale-up of cyproterone acetate conversion from shake flasks to bench-top bioreactors. drugbank.comresearchgate.net By addressing critical bottlenecks in the biotransformation process, such as substrate and product inhibition, significant improvements in reaction efficiency have been achieved. For instance, the incorporation of 2-hydroxypropyl-β-cyclodextrin has been shown to facilitate substrate availability and alleviate product inhibition, leading to an effective bioconversion rate of 98% at a 1 mM substrate concentration. drugbank.com This optimization resulted in a product formation of 0.43 g/L on a 400 mL scale, underscoring the potential of this system for future industrial applications. drugbank.com

Table 1: Biotransformation of Cyproterone Acetate using B. megaterium expressing CYP106A2

| Parameter | Finding | Reference |

|---|---|---|

| Biocatalyst | Bacillus megaterium whole-cell system overexpressing CYP106A2 | drugbank.com |

| Substrate | Cyproterone acetate | drugbank.com |

| Primary Product | 15β-hydroxycyproterone acetate (this compound) | drugbank.comnih.gov |

| Process Scale-up | Successfully scaled from shake flasks to bioreactors | drugbank.comresearchgate.net |

| Optimized Conversion Rate | 98% with the use of 2-hydroxypropyl-β-cyclodextrin | drugbank.com |

| Product Titer | 0.43 g/L at a 400 mL scale | drugbank.com |

A cardinal advantage of employing enzymes like CYP106A2 is their inherent ability to catalyze reactions with high regio- and stereoselectivity, a feat that is often difficult and costly to achieve through conventional synthetic chemistry. researchgate.netnih.gov CYP106A2, first identified as a 15β-hydroxylase of 3-oxo-Δ4-steroids, demonstrates remarkable selectivity in its hydroxylation of cyproterone acetate. drugbank.comnih.gov The primary site of hydroxylation is the 15β position, leading to the specific formation of 15β-hydroxycyproterone acetate. drugbank.comfda.gov

While CYP106A2 is highly selective for the 15β position, it has also been reported to hydroxylate other positions, such as 6β, 7α/β, 9α, 11α, and 15α, depending on the substrate. drugbank.com The broad substrate spectrum of CYP106A2, which includes not only 3-oxo-Δ4-steroids but also 3-hydroxy-Δ5-steroids and even di- and triterpenes, makes it a versatile biocatalyst for the production of a wide array of hydroxylated compounds. drugbank.comnih.gov The regioselectivity of CYP106A2 is influenced by the functional groups present on the steroid core. nih.gov For 3-oxo-Δ4-steroids like cyproterone acetate, the 15β-hydroxylation is the favored reaction. nih.gov

The high selectivity of this biocatalytic system is crucial for the synthesis of specific, biologically active metabolites and drug precursors, avoiding the formation of undesirable isomers that can complicate purification and potentially introduce off-target effects. drugbank.comnih.gov

Table 2: Regio- and Stereoselectivity of CYP106A2-mediated Hydroxylation of Cyproterone Acetate

| Feature | Description | Reference |

|---|---|---|

| Enzyme | CYP106A2 from Bacillus megaterium | drugbank.comnih.gov |

| Primary Reaction | Hydroxylation | nih.gov |

| Substrate Class | 3-oxo-Δ4-steroid | drugbank.comnih.gov |

| Major Product | 15β-hydroxycyproterone acetate | drugbank.com |

| Selectivity | High regio- and stereoselectivity for the 15β position | drugbank.comnih.gov |

| Other Potential Hydroxylation Sites | 6β, 7α/β, 9α, 11α, 15α (substrate-dependent) | drugbank.com |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is the cornerstone for separating and quantifying cyproterone (B1669671) acetate (B1210297) and its related substances from complex mixtures, such as biological fluids and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cyproterone acetate due to its versatility, precision, and robustness. nih.govresearchgate.net Reversed-phase HPLC, typically employing a C18 column, is the most common approach for separating this steroid. nih.govresearchgate.net The method's adaptability allows for its use in analyzing tablets and quantifying the compound in dissolution tests. nih.gov

Different HPLC methods have been developed, varying in their specific parameters to suit the analytical goal. For instance, in the analysis of CPA conversion to its metabolite, 15β-hydroxycyproterone acetate, a reversed-phase C18 column is often used with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov Detection is commonly performed using a UV detector set at a wavelength where CPA and its metabolites show significant absorbance, such as 282 nm or 254 nm. researchgate.netnih.gov A simple and accurate liquid chromatographic method for estimating CPA in pharmaceuticals uses a reversed-phase C18 column with a mobile phase of acetonitrile and water (60:40) and UV detection at 254 nm. researchgate.net

The following table summarizes typical parameters used in HPLC methods for cyproterone acetate analysis:

Table 1: Example HPLC Parameters for Cyproterone Acetate Analysis| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Reversed-phase C18 (3 µm, 4.0x125 mm) nih.gov | Reversed-phase C18 researchgate.net |

| Mobile Phase | Acetonitrile:Water (60:40), isocratic nih.gov | Acetonitrile:Water (60:40) researchgate.net |

| Flow Rate | 0.8 mL/min nih.gov | Not Specified |

| Detection | UV at 282 nm nih.gov | UV at 254 nm researchgate.net |

| Temperature | 40°C nih.gov | Not Specified |

For applications requiring very high sensitivity and specificity, such as pharmacokinetic studies in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. oup.comresearchgate.net This technique combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by tandem mass spectrometry. oup.com The high specificity of tandem MS allows for the effective discrimination and quantification of the target analyte from co-eluting metabolites and endogenous biological matrix components, often with minimal sample cleanup. oup.com

LC-MS/MS methods for cyproterone acetate can achieve a very low limit of quantitation (LOQ), making them suitable for measuring drug concentrations even at the terminal phase of elimination. thieme-connect.com For example, a fast and sensitive LC-MS/MS assay using atmospheric pressure photoionization (APPI) achieved an LOQ of 0.1 ng/mL in human plasma. thieme-connect.com Another method reported a linear calibration curve in the range of 1 to 500 ng/mL from just 0.2 mL of human plasma. oup.com These methods demonstrate excellent precision and accuracy, making them reliable for bioequivalence studies. oup.comthieme-connect.com

The development of LC-MS/MS methods is crucial for accurately analyzing steroid metabolomes from small sample volumes, which is beneficial in both clinical and research settings. nih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method for Cyproterone Acetate

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 1 - 500 ng/mL | oup.com |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | thieme-connect.com |

| Sample Volume | 0.2 mL Human Plasma | oup.com |

| Chromatographic Run Time | 4.5 min | oup.com |

| Between-Run Accuracy | ± 2.7% to 4.8% | oup.com |

| Between-Run Precision (RSD) | 96.2% to 99.1% | oup.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of steroids like cyproterone acetate. nih.gov However, due to the low volatility of steroids, a derivatization step is typically required prior to GC analysis. oup.com For instance, derivatization with trifluoroacetic anhydride (B1165640) has been used to enable the analysis of CPA by GC-MS. oup.com

GC-MS methods offer high specificity and have been used for the quantitative determination of CPA in human serum. nih.gov A comparison between a GC-MS method and a radioimmunoassay (RIA) for CPA analysis revealed that while both were sensitive, the GC-MS method offered superior specificity. The RIA tended to overestimate concentrations due to cross-reactivity with metabolites, most likely 15β-hydroxycyproterone acetate. nih.gov Despite this, a high correlation was found between the results from both methods, and both were deemed suitable for bioequivalence studies. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Spectroscopic and Spectrometric Approaches for Structural and Purity Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of cyproterone acetate and its metabolites and for assessing the purity of bulk drug substances and formulations.

UV-Visible spectrophotometry is a straightforward and accessible technique used for the quantitative analysis and absorbance profiling of cyproterone acetate. researchgate.netijpda.org The method is based on the principle that the compound absorbs UV radiation at specific wavelengths. In methanol, cyproterone acetate exhibits a characteristic absorption maximum (λmax) around 282.8 nm. dergipark.org.tr

This technique can be used for the simultaneous determination of cyproterone acetate and other compounds in combined formulations. dergipark.org.trfabad.org.tr For example, derivative and difference spectrophotometry have been successfully applied to analyze formulations containing both cyproterone acetate and estradiol (B170435) valerate (B167501) by exploiting the differences in their spectral characteristics under varying pH conditions. fabad.org.tr The absorbance spectra of CPA are not significantly affected by pH changes, a feature that can be used to distinguish it from other compounds in a mixture. fabad.org.tr

Table 3: UV Spectrophotometric Data for Cyproterone Acetate

| Solvent | λmax | Reference |

|---|---|---|

| Methanol | 282.8 nm | dergipark.org.tr |

| Methanol | 282 nm | nih.gov |

| Not Specified | 254 nm | ijpda.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures. It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of cyproterone acetate research, NMR spectroscopy has been instrumental in characterizing its metabolites. researchgate.net

For example, when cyproterone acetate was converted by the enzyme CYP106A2, sufficient amounts of the resulting product were produced to allow for complete structure elucidation by NMR. The analysis confirmed the product to be 15β-hydroxycyproterone acetate, the main human metabolite of CPA. researchgate.net This demonstrates the critical role of NMR in metabolite identification and in understanding the biotransformation pathways of the drug.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis in Metabolic Studies

Mass spectrometry (MS) serves as a critical tool in the metabolic studies of cyproterone acetate (CPA), enabling the identification and structural elucidation of its metabolites, including hydroxylated derivatives. In metabolic research, MS is often coupled with liquid chromatography (LC-MS/MS) to separate complex biological mixtures before analysis. This technique provides precise molecular weight information and generates characteristic fragmentation patterns, which are essential for identifying unknown metabolites.

In studies of CPA metabolism, researchers have utilized MS to investigate metabolites in biological matrices like bile. For instance, following the administration of CPA to female rats, bile extracts were analyzed to identify reactive metabolites. Through detailed structural analysis using mass spectrometry and ¹H-NMR, a significant metabolite was identified as 3α-hydroxy-cyproterone acetate (3α-H-CPA). oup.comnih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for quantitative and structural analysis. In a typical LC-MS/MS setup, the parent molecule (precursor ion) is selected and then fragmented to produce specific product ions. For CPA, the pseudomolecular ion [M+H]⁺ is often observed at m/z 417.4. researchgate.net This precursor ion can be fragmented to generate daughter ions, such as the one at m/z 357.4, which corresponds to the loss of acetic acid. researchgate.netresearchgate.net The ionization of analytes is commonly achieved using techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI) in the positive ion mode. researchgate.netresearchgate.netoup.com The use of a stable isotope-labeled internal standard, such as Cyproterone Acetate-D3, enhances the accuracy and precision of quantification in mass spectrometric analyses. veeprho.com

Metabolic studies have successfully quantified levels of both cyproterone acetate and its metabolite, 15β-hydroxycyproterone acetate, in human plasma and urine using chromatographic assays coupled with MS. researchgate.net

Table 1: Mass Spectrometry Parameters for Cyproterone Acetate Analysis

| Parameter | Description | Example Value | Citation |

|---|---|---|---|

| Ionization Technique | Method used to create ions from analyte molecules. | Electrospray Ionization (ESI), Atmospheric Pressure Photoionization (APPI) | researchgate.netoup.com |

| Ion Mode | Polarity of the ions being detected. | Positive Ion Mode | researchgate.netresearchgate.net |

| Precursor Ion (CPA) | The m/z of the intact molecule selected for fragmentation. | m/z 417.4 [M+H]⁺ | researchgate.netresearchgate.net |

| Product Ion (CPA) | The m/z of a characteristic fragment after dissociation of the precursor ion. | m/z 357.4 | researchgate.netresearchgate.net |

| Internal Standard | A compound added in a known amount to aid in quantification. | Medroxyprogesterone (B1676146) acetate (MPA), Finasteride (FIN), Cyproterone Acetate-D3 | researchgate.netresearchgate.netveeprho.com |

Immunoassays in Research (e.g., Radioimmunoassays - RIA)

Immunoassays, particularly radioimmunoassays (RIA), have been historically significant and sensitive analytical methods for the quantification of cyproterone acetate in biological samples for research purposes. oup.comresearchgate.net An RIA is a highly sensitive laboratory technique used to measure the concentration of substances, such as hormones or drugs, in biological fluids. walshmedicalmedia.com

The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen (from the sample) to a limited amount of a specific antibody. walshmedicalmedia.com The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

For the analysis of cyproterone acetate, specific radioimmunoassays have been developed. researchgate.net The development process involves several key steps:

Antiserum Production : To generate specific antibodies, an antigen must be created that can elicit an immune response. For CPA, this was achieved by coupling cyproterone acetate-11α-hemisuccinate to a carrier protein, bovine serum albumin (BSA), and immunizing rabbits with this conjugate. researchgate.net

Radiolabeled Tracer Synthesis : A radioactive version of the compound of interest is required. For CPA RIAs, high-specific-activity tracers were synthesized by coupling the cyproterone acetate-11α-hemisuccinate to [³H]-tyrosine methyl ester or [¹²⁵I]-iodohistamine. researchgate.net

Specificity : The specificity of the assay is crucial and is determined by how well the antibody binds to the target molecule compared to other structurally related compounds. Competition studies for the CPA antibody revealed that the structures of rings A and B of the steroid were the primary determinants for antibody binding. researchgate.net

These RIA methods have been applied in research to obtain data on the concentration of cyproterone acetate in test subjects. karger.com

Method Validation and Quantitative Analytical Development

The development of reliable quantitative analytical methods is essential for research. Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net Key performance characteristics are evaluated to ensure the quality, reliability, and consistency of the results. demarcheiso17025.comujpronline.com These characteristics include accuracy, precision, selectivity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). globalresearchonline.netdemarcheiso17025.com

Various analytical techniques have been developed and validated for the quantitative determination of cyproterone acetate and its metabolites like 15β-hydroxycyproterone acetate. researchgate.net High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) or UV detection, is a common technique. researchgate.netresearchgate.net

Validation studies for these methods report on several key parameters:

Linearity and Range : This establishes the concentration range over which the method's response is directly proportional to the analyte concentration. For an LC-MS/MS method, a linear range of 0.1-50.0 ng/mL was established for cyproterone acetate in human plasma. researchgate.net Another HPLC method reported linearity up to 1400 ng/ml. researchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. globalresearchonline.net For CPA, LOQs have been reported at 0.1 ng/mL and 15 ng/mL using different LC-MS/MS and HPLC methods, respectively. researchgate.netresearchgate.net A more sensitive method achieved an LOQ of 300 pg/mL. researchgate.net

Accuracy : The closeness of the test results to the true value. It is often expressed as a percentage of the nominal concentration. Inter-batch accuracy for an LC-MS/MS method for CPA ranged from 95.5% to 100.0%. researchgate.net

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Inter-batch precision for CPA has been reported to be between 2.2% and 5.55%. researchgate.net

Recovery : The efficiency of the extraction procedure. For CPA, liquid-liquid extraction recovery has been found to be between 100.3% and 109.0% across different concentrations. researchgate.net

Table 2: Example of Validation Parameters for a Quantitative LC-MS/MS Method for Cyproterone Acetate

| Validation Parameter | Result | Citation |

|---|---|---|

| Linearity Range | 0.1 - 50.0 ng/mL | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | researchgate.net |

| Intra-batch Precision (RSD) | 1.8% - 5.6% | researchgate.net |

| Inter-batch Precision (RSD) | 2.2% - 5.55% | researchgate.net |

| Intra-batch Accuracy | 92.0% - 99.4% | researchgate.net |

| Inter-batch Accuracy | 95.5% - 100.0% | researchgate.net |

| Mean Recovery | 100.3% - 109.0% | researchgate.net |

Historical and Evolving Academic Perspectives on Steroid Research

Discovery and Early Academic Characterization of Cyproterone (B1669671) Acetate (B1210297)

Cyproterone acetate (CPA) was discovered in 1961. wikipedia.org It was synthesized as a derivative of 17α-hydroxyprogesterone, a naturally occurring steroid hormone. wikipedia.org Initially developed as a progestin, its antiandrogenic properties were discovered shortly after, in 1965. wikipedia.org CPA is a synthetic pregnane (B1235032) steroid, chemically known as 1α,2α-methylene-6-chloro-17α-acetoxy-pregna-4,6-diene-3,20-dione. wikipedia.org

The synthesis of cyproterone acetate is a multi-step chemical process. One of the early methods starts with 17α-hydroxyprogesterone acetate. wikipedia.org This starting material undergoes dehydrogenation, followed by a reaction with diazomethane (B1218177) to form a dihydropyrazole derivative. wikipedia.org This intermediate then reacts with perchloric acid, leading to the formation of a cyclopropane (B1198618) ring and yielding 6-deschloro cyproterone acetate. wikipedia.org Subsequent steps involve the introduction of a chlorine atom at the C6 position to complete the synthesis of CPA. wikipedia.org Alternative and improved synthesis pathways have been developed, for instance, from solasodine (B1681914) or through chemo-biocatalytic continuous flow processes. google.comnih.govgoogle.com

The early academic characterization identified CPA as a crystalline solid. nih.gov Its physical and chemical properties were established through various analytical techniques.

| Property | Value |

|---|---|

| Molecular Formula | C24H29ClO4 nih.gov |

| Molecular Weight | 416.9 g/mol nih.gov |

| Melting Point | 200-201 °C nih.gov |

| Appearance | Crystals nih.gov |

| Solubility | Very soluble in dichloromethane (B109758) and acetone; soluble in methanol; sparingly soluble in ethanol. nih.gov |

| Optical Rotation | +152° to +157° (at 20 °C) nih.gov |

Evolution of Understanding of Androgen Receptor Antagonism and Progestogenic Properties in Research

The academic understanding of cyproterone acetate's mechanism of action has evolved significantly since its discovery. Initially pursued for its progestogenic activity, research in 1965 unveiled its potent antiandrogenic effects, establishing it as the first antiandrogen introduced for medical use. wikipedia.org This dual activity became a central focus of subsequent research.

CPA is a steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor (AR). nih.govbioscientifica.comnih.gov It binds to the AR, preventing endogenous androgens like testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), from activating the receptor. nih.govwikipedia.org This blockade inhibits androgen-stimulated gene transcription and cellular responses in target tissues. eur.nloup.com

Research has quantified the potency of CPA relative to other steroids. It is considered a highly potent progestin and a moderately potent antiandrogen. wikipedia.orgwikipedia.org Comparative studies have shown its binding affinity for the androgen receptor relative to other compounds.

| Compound | IC50 (nM) for Androgen Receptor Binding | Notes |

|---|---|---|

| Dihydrotestosterone (DHT) | 3 | Natural high-affinity ligand. wikipedia.org |

| Cyproterone Acetate (CPA) | 24 | Potent steroidal antagonist. wikipedia.org |

| Spironolactone | 67 | Weaker steroidal antagonist. wikipedia.org |

Further research has revealed that steroidal antiandrogens like CPA can sometimes act as partial agonists, particularly in the context of mutated androgen receptors found in some disease states. oup.comnih.gov This has led to the classification of such compounds as selective androgen receptor modulators (SARMs), which can exhibit either antagonistic or agonistic effects depending on the specific cellular context. nih.gov

Current Academic Research Directions and Future Mechanistic Investigations

Current academic research continues to investigate the metabolism of cyproterone acetate and the activity of its metabolites. The primary metabolic pathway for CPA is hydroxylation, mediated mainly by the cytochrome P450 enzyme CYP3A4. wikipedia.org This process forms the major active metabolite, 15β-hydroxycyproterone acetate (15β-OH-CPA). wikipedia.org This metabolite has an antiandrogen activity similar to the parent compound but possesses only about 10% of its progestogenic activity. wikipedia.org Another metabolite, 3α-hydroxy-cyproterone acetate, has also been identified in rat bile. oup.com

A significant area of recent investigation has been the potential for CPA and its metabolites to form DNA adducts. oup.com Research using ³²P-postlabeling analysis has shown that CPA can covalently bind to hepatic DNA in rats. oup.com Studies have identified that metabolites like 3α-hydroxy-cyproterone acetate are capable of forming these adducts in vitro, which is a focal point for understanding the compound's long-term biological effects. oup.com

Future mechanistic investigations are branching into several areas. One direction is the development of more efficient and environmentally friendly synthesis methods, such as the use of flow chemistry and biocatalysis. nih.govresearchgate.netresearchgate.net Researchers are using enzymes like CYP106A2 in whole-cell systems to produce specific metabolites like 15β-hydroxycyproterone acetate, which has pharmaceutical interest. researchgate.net

Furthermore, the complex pharmacology of steroidal modulators like CPA, which can act as agonists or antagonists, continues to inspire the design of new non-steroidal SARMs. nih.govnih.gov The goal is to develop compounds with more selective action on the androgen receptor, potentially offering improved therapeutic profiles by separating desired antagonistic effects from unwanted cross-reactivity with other steroid receptors. nih.gov These investigations aim to build upon the foundational knowledge gained from studying first-generation antiandrogens like cyproterone acetate.

Q & A

Q. How can researchers ensure reproducibility when studying this compound’s interactions with nuclear receptors?

- Methodological Answer : Adhere to FAIR data principles:

- Documentation : Publish full experimental conditions (e.g., buffer composition, incubation times).

- Data Sharing : Deposit raw NMR/MS spectra in repositories like Zenodo.

- Replication : Collaborate with independent labs for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。